molecular formula C4H11BO2 B2932002 2-Butylboronic acid CAS No. 88496-88-2

2-Butylboronic acid

Cat. No.: B2932002
CAS No.: 88496-88-2
M. Wt: 101.94
InChI Key: MACOIFNUPFKZEI-BYPYZUCNSA-N
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Description

2-Butylboronic acid is an organoboron compound with the chemical formula C4H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

2-Butylboronic acid is a type of organoboron compound that has been used in various areas of research . It is primarily used as a derivatization reagent in gas chromatography . It is also used as a reagent for butylboronate and is suitable for the derivatization of proximal difunctional compounds .

Mode of Action

The mode of action of this compound is based on its interaction with its targets. It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant as it allows for the formation of carbon–carbon bonds, a crucial process in organic synthesis .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable and readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is significant for clinical diagnostics, providing accurate and reliable measurements for metabolic studies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including exceptionally mild and functional group tolerant reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-butene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CH3CH2CH=CH2+B2H6CH3CH2CH2CH2B(OH)2\text{CH3CH2CH=CH2} + \text{B2H6} \rightarrow \text{CH3CH2CH2CH2B(OH)2} CH3CH2CH=CH2+B2H6→CH3CH2CH2CH2B(OH)2

CH3CH2CH2CH2B(OH)2+H2O2+NaOHCH3CH2CH2CH2B(OH)2+NaBO2+H2O\text{CH3CH2CH2CH2B(OH)2} + \text{H2O2} + \text{NaOH} \rightarrow \text{CH3CH2CH2CH2B(OH)2} + \text{NaBO2} + \text{H2O} CH3CH2CH2CH2B(OH)2+H2O2+NaOH→CH3CH2CH2CH2B(OH)2+NaBO2+H2O

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Butylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butylboronic esters or butyl alcohols.

    Reduction: It can be reduced to form butylboranes.

    Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Butylboronic esters, butyl alcohols.

    Reduction: Butylboranes.

    Substitution: Various butyl-substituted aromatic compounds.

Scientific Research Applications

2-Butylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: It is used in the production of polymers, agrochemicals, and as a catalyst in various industrial processes.

Comparison with Similar Compounds

    Phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the presence of a phenyl group.

    Methylboronic acid: Smaller and less sterically hindered, leading to different reaction kinetics.

    Vinylboronic acid: Contains a vinyl group, making it more reactive in certain types of polymerization reactions.

Uniqueness: 2-Butylboronic acid is unique due to its butyl group, which provides a balance between reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial processes.

Properties

IUPAC Name

butan-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-3-4(2)5(6)7/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACOIFNUPFKZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88496-88-2
Record name 2-Butylboronic acid
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